molecular formula C11H14N4O2 B5873599 7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5873599
M. Wt: 234.25 g/mol
InChI Key: BGXZNFUQZYSGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDP belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the production of inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high purity and yield, its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on 7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include further studies on its mechanism of action, potential side effects, and optimization of its therapeutic applications. This compound has shown promising results in cancer research, inflammation research, and neurological disorder research, and further studies may lead to the development of novel therapies for these diseases.

Synthesis Methods

7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multi-step process involving the reaction of 3,3-dimethylcyclopropylamine with 2,6-dioxopurine, followed by subsequent purification steps. The synthesis of this compound has been optimized to yield high purity and high yield of the compound for research purposes.

Scientific Research Applications

7-(cyclopropylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Properties

IUPAC Name

7-(cyclopropylmethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZNFUQZYSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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